N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

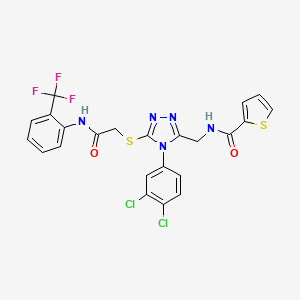

This compound is a triazole-thiophene hybrid featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a thioether-linked 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl moiety at position 3. The triazole ring is further functionalized with a methyl group attached to a thiophene-2-carboxamide substituent.

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2F3N5O2S2/c24-15-8-7-13(10-16(15)25)33-19(11-29-21(35)18-6-3-9-36-18)31-32-22(33)37-12-20(34)30-17-5-2-1-4-14(17)23(26,27)28/h1-10H,11-12H2,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMIOFFEFFGJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C23H20Cl2N6O2S2, and it has a molecular weight of 547.47 g/mol. The compound is notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit notable anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a study reported that triazole derivatives inhibited the proliferation of HCT116 human colon cancer cells with IC50 values ranging from 0.55 to 0.64 μM .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known to interfere with the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This mechanism positions such compounds as promising candidates for developing antifungal agents .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Protein Interaction : The compound may interact with specific proteins involved in cell signaling pathways, further enhancing its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this class of compounds:

- Triazole as a Scaffold : The triazole moiety has been identified as a crucial scaffold in drug design due to its ability to form hydrogen bonds and π-stacking interactions with target proteins .

- Computational Studies : Molecular docking studies have revealed that the compound can effectively bind to various targets involved in cancer progression and microbial resistance .

Comparison with Similar Compounds

Key Observations :

- Synthesis Challenges: Thioether-linked substituents (e.g., 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl) may reduce yields due to steric hindrance, as seen in similar triazole-thioether derivatives (e.g., 37–70% yields in compounds) .

Key Observations :

- The nitrothiophene-carboxamide motif (as in and ) is strongly associated with antibacterial activity, suggesting the target compound’s thiophene-2-carboxamide group may confer similar properties .

- Triazole-thioether derivatives (e.g., ) often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability compared to non-sulfur analogues .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The target compound’s higher molecular weight and logP suggest greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller analogues .

- The trifluoromethyl group enhances metabolic resistance, a feature shared with ’s CF₃-phenyl-substituted thiazolidinone .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Thioether linkage formation : React the triazole intermediate with 2-mercaptoethylamine derivatives under inert conditions (e.g., nitrogen atmosphere) using DMF as a solvent and triethylamine as a base to facilitate nucleophilic substitution .

- Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiophene-2-carboxamide moiety. Optimize stoichiometry (1.2:1 molar ratio of carboxamide to triazole intermediate) to minimize side products .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate 7:3 to 1:1) followed by recrystallization in ethanol to achieve >95% purity .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

- 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole methylene at δ 4.5–5.0 ppm) and carbon signals (e.g., trifluoromethyl carbons at ~125 ppm) in deuterated chloroform or DMSO .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 556.08, observed 556.09) using electrospray ionization (ESI) in positive ion mode .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Basic: What in vitro bioactivity assays are suitable for initial screening?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (e.g., 8–32 µg/mL) .

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Include staurosporine as a positive control .

- Cytotoxicity : Assess via MTT assay on HEK-293 or HeLa cells (IC50 > 50 µM indicates selectivity) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variable Substituents : Synthesize analogs with modified substituents (e.g., replace 3,4-dichlorophenyl with 4-fluorophenyl or methyl groups) .

- Functional Group Replacements : Test thioether vs. sulfone linkages or triazole vs. thiadiazole cores .

- In vitro Testing : Compare bioactivity (e.g., IC50 values) across analogs to identify pharmacophores. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Assay Conditions : Standardize protocols (e.g., pH, serum content) to minimize variability. For example, serum proteins may reduce apparent potency due to compound binding .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤ 0.1%) or lipid-based formulations to maintain compound stability in aqueous media .

- Orthogonal Assays : Validate hits using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Advanced: What strategies are effective for assessing metabolic stability?

Methodological Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t1/2 < 30 min indicates rapid metabolism) .

- Aldehyde Oxidase (AO) Screening : Include raloxifene as an AO inhibitor to identify enzyme-specific degradation pathways .

- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: How to select in vivo models for evaluating therapeutic efficacy?

Methodological Answer:

- Infection Models : Use murine thigh infection models for antimicrobial testing (e.g., dose: 10–50 mg/kg BID, IV/PO administration) .

- Xenograft Models : For anticancer activity, implant HT-29 or A549 tumors in nude mice. Monitor tumor volume and body weight for 21 days .

- PK/PD Analysis : Measure plasma concentrations (LC-MS/MS) and correlate with efficacy endpoints (e.g., tumor growth inhibition >50%) .

Advanced: What formulation approaches improve solubility and bioavailability?

Methodological Answer:

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility. Optimize drug loading (≥10% w/w) via emulsion-diffusion methods .

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .

- Co-crystallization : Explore co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.